N,o-Didansyl-L-tyrosine monocyclohexylammonium salt
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Overview
Description
N,o-Didansyl-L-tyrosine monocyclohexylammonium salt is a chemical compound with the molecular formula C39H46N4O7S2. It is known for its potent inhibitory effects on bacterial thymidylate synthases, making it a valuable compound in the development of novel non-substrate-like inhibitors of bacterial thymidylate synthase .
Mechanism of Action
Target of Action
N,O-Didansyl-L-tyrosine monocyclohexylammonium salt, also known as N,O-Didansyl-L-tyrosine (cyclohexylammonium), is a potent selective inhibitor of thymidylate synthase (TS) . TS is an essential enzyme in the DNA synthesis pathway, playing a crucial role in cell proliferation. The compound acts on TS of various organisms, including Escherichia coli, Lactobacillus casei, and humans .
Mode of Action
The compound interacts with its target, thymidylate synthase, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis .
Biochemical Pathways
By inhibiting thymidylate synthase, this compound disrupts the DNA synthesis pathway . This disruption leads to a decrease in the availability of dTMP, a necessary precursor for DNA replication and repair . As a result, cell proliferation is hindered, leading to potential cell death .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation due to the disruption of DNA synthesis . This can lead to cell death, particularly in rapidly dividing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,o-Didansyl-L-tyrosine monocyclohexylammonium salt involves the dansylation of L-tyrosine followed by the formation of the monocyclohexylammonium salt. The reaction typically involves the use of dansyl chloride as the dansylating agent in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,o-Didansyl-L-tyrosine monocyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The dansyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
N,o-Didansyl-L-tyrosine monocyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a starting lead for the development of novel inhibitors of bacterial thymidylate synthase.
Biology: The compound is utilized in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of various derivatives for research and development purposes.
Comparison with Similar Compounds
Similar Compounds
N-Dansyl-L-tyrosine: Similar in structure but lacks the additional dansyl group.
N-Dansyl-L-phenylalanine: Another dansylated amino acid with similar inhibitory properties.
N-Dansyl-L-tryptophan: A compound with a similar dansyl group but different amino acid backbone
Uniqueness
N,o-Didansyl-L-tyrosine monocyclohexylammonium salt is unique due to its dual dansyl groups, which enhance its inhibitory effects on bacterial thymidylate synthase. This dual modification provides higher specificity and potency compared to other similar compounds .
Properties
IUPAC Name |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O7S2.C6H13N/c1-35(2)29-13-5-11-26-24(29)9-7-15-31(26)44(39,40)34-28(33(37)38)21-22-17-19-23(20-18-22)43-45(41,42)32-16-8-10-25-27(32)12-6-14-30(25)36(3)4;7-6-4-2-1-3-5-6/h5-20,28,34H,21H2,1-4H3,(H,37,38);6H,1-5,7H2/t28-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXVRKZUVTWXRD-JCOPYZAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745563 |
Source
|
Record name | N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-47-1 |
Source
|
Record name | N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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